N-(4-fluorobenzyl)-6-chloropyrazin-2-amine
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (like temperature and pressure), and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Subheading: GPR39 Agonists Identification and Characterization
Researchers identified kinase inhibitors LY2784544 and GSK2636771 as novel GPR39 agonists. The compounds showed unexpected allosteric modulation by physiologic concentrations of zinc, highlighting an unanticipated role of zinc in potentiating small-molecule-induced GPR39 activation. This discovery broadens the scope of potential kinase off-targets to include G protein–coupled receptors (Sato et al., 2016).
Pyrazinamide Analogues Synthesis
Subheading: Pyrazinamide Analogues for Antitubercular Activity
The synthesis of pyrazinamide analogues using the Yamaguchi reaction was explored, revealing that analogues like N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibited significant activity against Mycobacterium tuberculosis. This method provides a safer alternative to traditional synthesis methods and offers potential for developing more effective antitubercular drugs (Wati et al., 2020).
Unconventional Synthesis Pathways
Subheading: Anomalies in Compound Formation
A study detailed the unexpected formation of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine during the attempted synthesis of a candidate antihistamine. The compound's formation, involving self-catalyzed N-diarylation, underscores the complexity and unpredictability of chemical synthesis processes (Jha, 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For less-known compounds, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information.
properties
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHXSJHMIMJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CN=CC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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